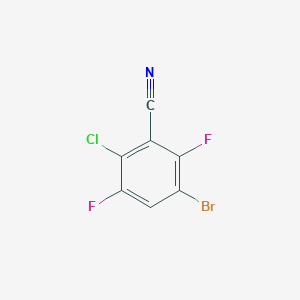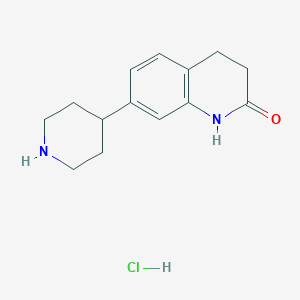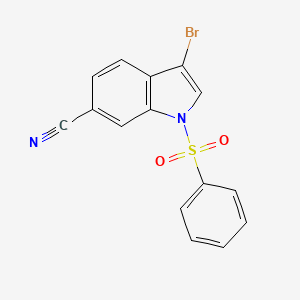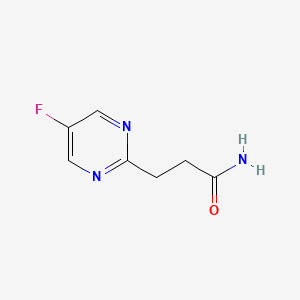![molecular formula C12H13FO2 B13669346 1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-fluoro-3-methoxybenzene and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction to form the tetrahydrobenzoannulene ring system. This can be achieved using a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: Industrial production of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Applications De Recherche Scientifique
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of fluoroaromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-fluoro-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13FO2/c1-15-8-6-10-9(11(13)7-8)4-2-3-5-12(10)14/h6-7H,2-5H2,1H3 |
Clé InChI |
REAZRAWZUNCVFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCCCC2=O)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
